3-(3,6-dibromo-9H-carbazol-9-yl)propanoic acid
Overview
Description
3-(3,6-Dibromo-9H-carbazol-9-yl)propanoic acid is an organic compound with the molecular formula C15H11Br2NO2. It is a derivative of carbazole, a heterocyclic aromatic organic compound. The presence of bromine atoms at the 3 and 6 positions of the carbazole ring and a propanoic acid group attached to the nitrogen atom of the carbazole ring makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,6-dibromo-9H-carbazol-9-yl)propanoic acid typically involves the bromination of carbazole followed by the introduction of the propanoic acid group. One common method is as follows:
Bromination of Carbazole: Carbazole is reacted with bromine in the presence of a solvent like acetic acid to introduce bromine atoms at the 3 and 6 positions.
Formation of Propanoic Acid Derivative: The dibrominated carbazole is then reacted with a suitable reagent, such as 3-bromopropanoic acid, under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Large-scale Bromination: Using industrial reactors to brominate carbazole efficiently.
Continuous Flow Chemistry: Implementing continuous flow reactors for the subsequent reaction steps to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(3,6-Dibromo-9H-carbazol-9-yl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups
Properties
IUPAC Name |
3-(3,6-dibromocarbazol-9-yl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Br2NO2/c16-9-1-3-13-11(7-9)12-8-10(17)2-4-14(12)18(13)6-5-15(19)20/h1-4,7-8H,5-6H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKOBLCSKMUWIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(N2CCC(=O)O)C=CC(=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Br2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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